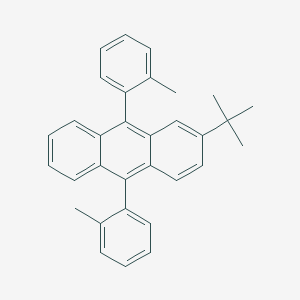![molecular formula C24H26Cl2N2O2 B15173011 4,4'-[Decane-1,10-diylbis(oxy)]bis(2-chlorobenzonitrile) CAS No. 917981-06-7](/img/structure/B15173011.png)
4,4'-[Decane-1,10-diylbis(oxy)]bis(2-chlorobenzonitrile)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-[Decane-1,10-diylbis(oxy)]bis(2-chlorobenzonitrile) is a complex organic compound characterized by its unique structure, which includes a decane backbone with bis(oxy) linkages and chlorobenzonitrile groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[Decane-1,10-diylbis(oxy)]bis(2-chlorobenzonitrile) typically involves the reaction of decane-1,10-diol with 2-chlorobenzonitrile in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or toluene. The process involves the formation of ether linkages between the decane backbone and the chlorobenzonitrile groups.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for efficient production.
化学反応の分析
Types of Reactions
4,4’-[Decane-1,10-diylbis(oxy)]bis(2-chlorobenzonitrile) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The chlorobenzonitrile groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of decane-1,10-dicarboxylic acid and 2-chlorobenzoic acid.
Reduction: Formation of decane-1,10-diylbis(oxy)bis(2-chlorobenzylamine).
Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.
科学的研究の応用
4,4’-[Decane-1,10-diylbis(oxy)]bis(2-chlorobenzonitrile) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of 4,4’-[Decane-1,10-diylbis(oxy)]bis(2-chlorobenzonitrile) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The bis(oxy) linkages and chlorobenzonitrile groups play a crucial role in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
4,4’-[Decane-1,10-diylbis(oxy)]dibenzonitrile: Similar structure but lacks the chlorine atoms.
4,4’-[Decane-1,10-diylbis(oxy)]bis(2-methylbenzonitrile): Similar structure with methyl groups instead of chlorine atoms.
4,4’-[Decane-1,10-diylbis(oxy)]bis(2-fluorobenzonitrile): Similar structure with fluorine atoms instead of chlorine.
Uniqueness
4,4’-[Decane-1,10-diylbis(oxy)]bis(2-chlorobenzonitrile) is unique due to the presence of chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The chlorine atoms can enhance the compound’s ability to participate in specific reactions and interact with biological targets.
特性
CAS番号 |
917981-06-7 |
|---|---|
分子式 |
C24H26Cl2N2O2 |
分子量 |
445.4 g/mol |
IUPAC名 |
2-chloro-4-[10-(3-chloro-4-cyanophenoxy)decoxy]benzonitrile |
InChI |
InChI=1S/C24H26Cl2N2O2/c25-23-15-21(11-9-19(23)17-27)29-13-7-5-3-1-2-4-6-8-14-30-22-12-10-20(18-28)24(26)16-22/h9-12,15-16H,1-8,13-14H2 |
InChIキー |
IIAYQAFVKLFVAI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1OCCCCCCCCCCOC2=CC(=C(C=C2)C#N)Cl)Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


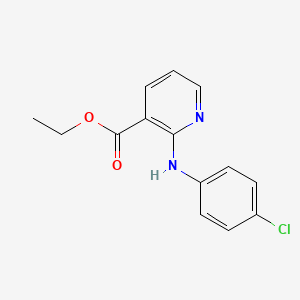
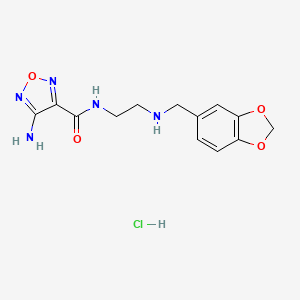
![4-Hydroxy-N,N,1,2-tetramethyl-5-[3-(2-methylphenyl)-3-oxopropyl]-1H-benzimidazole-6-carboxamide](/img/structure/B15172954.png)
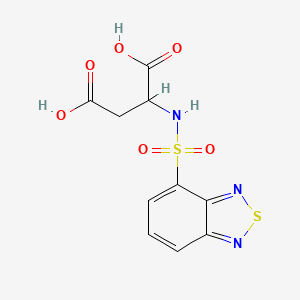
![2-Cyano-3-[4-(trifluoromethoxy)phenyl]prop-2-enamide](/img/structure/B15172970.png)

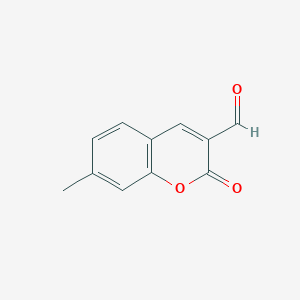
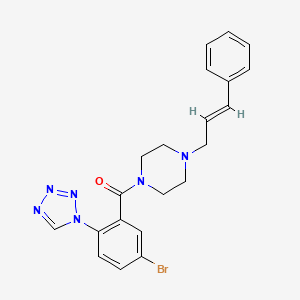

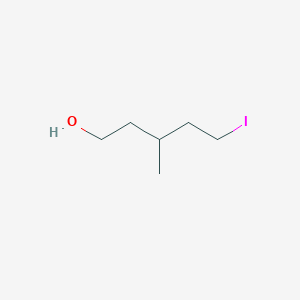

![[(Dioxo-lambda~6~-sulfanylidene)methyl]phosphane](/img/structure/B15173032.png)
